2-(benzyloxy)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide
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Overview
Description
2-(benzyloxy)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide is a complex organic compound with a unique structure that includes methoxy, methylsulfanyl, and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Methoxy Group: This can be achieved through the methylation of a hydroxyl group using reagents like dimethyl sulfate or methyl iodide.
Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom with a methylsulfanyl group, often using thiols or sulfides in the presence of a base.
Formation of the Phenylmethoxy Group: This can be done through the reaction of a phenol derivative with a methoxyacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylsulfanyl groups can modulate the compound’s binding affinity and specificity, leading to various biological effects. The phenylmethoxy group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxy-4-methylsulfanylbutyl)butanamide
- N-(2-Methoxy-4-methylsulfanylbutyl)-2,5-dimethylfuran-3-carboxamide
- 2-(2-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)acetamide
Uniqueness
2-(benzyloxy)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specificity for certain molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-18-14(8-9-20-2)10-16-15(17)12-19-11-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDVRVSMLJFYBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)COCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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